molecular formula C12H7F2NO2 B8468408 2,2'-Difluoro-3-nitro-biphenyl

2,2'-Difluoro-3-nitro-biphenyl

Cat. No.: B8468408
M. Wt: 235.19 g/mol
InChI Key: DFFZWHBUJGTZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Difluoro-3-nitro-biphenyl is a useful research compound. Its molecular formula is C12H7F2NO2 and its molecular weight is 235.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7F2NO2

Molecular Weight

235.19 g/mol

IUPAC Name

2-fluoro-1-(2-fluorophenyl)-3-nitrobenzene

InChI

InChI=1S/C12H7F2NO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(12(9)14)15(16)17/h1-7H

InChI Key

DFFZWHBUJGTZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)[N+](=O)[O-])F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-fluoro-3-nitrobenzene [58534-94-4] (150 mg, 0.68 mmol) and 2-fluorophenylboronic acid [1193-03-9] (191 mg, 1.36 mmol) in dioxane (4 mL) and water (1 mL) was added potassium carbonate (236 mg, 1.70 mmol) and Pd(dppf)Cl2CH2Cl2 adduct (55.7 mg, 0.068 mmol). The solution was heated for 30 min at 100° C. under microwave irradiation. The reaction mixture was diluted with CH2Cl2 and the resulting solution was washed successively with saturated aqueous NaHCO3 solution, 1N HCl solution and brine, then dried (Phase separator) and concentrated under reduced pressure. The residue was purified by preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, flow: 40 mL/min, eluent: 20-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA) to give after lyophilization of the purified fractions the title compound. MS (LC-MS): 236 [M+H]+; tR (HPLC conditions k): 3.81 min.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dppf)Cl2CH2Cl2
Quantity
55.7 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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